ETHYL 2-AMINO-4-METHYL-5-(1,2,3,4-TETRAHYDROISOQUINOLINE-2-CARBONYL)THIOPHENE-3-CARBOXYLATE
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Overview
Description
ETHYL 2-AMINO-4-METHYL-5-(1,2,3,4-TETRAHYDROISOQUINOLINE-2-CARBONYL)THIOPHENE-3-CARBOXYLATE is a complex organic compound that belongs to the class of thiophene derivatives Thiophene derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-AMINO-4-METHYL-5-(1,2,3,4-TETRAHYDROISOQUINOLINE-2-CARBONYL)THIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. One common method includes the condensation of appropriate starting materials under controlled conditions. For instance, the reaction may involve the use of ethyl 2-amino-4-methylthiophene-3-carboxylate with 1,2,3,4-tetrahydroisoquinoline-2-carboxylic acid in the presence of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base such as triethylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
ETHYL 2-AMINO-4-METHYL-5-(1,2,3,4-TETRAHYDROISOQUINOLINE-2-CARBONYL)THIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amino group or the thiophene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding alcohols or amines.
Scientific Research Applications
ETHYL 2-AMINO-4-METHYL-5-(1,2,3,4-TETRAHYDROISOQUINOLINE-2-CARBONYL)THIOPHENE-3-CARBOXYLATE has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of ETHYL 2-AMINO-4-METHYL-5-(1,2,3,4-TETRAHYDROISOQUINOLINE-2-CARBONYL)THIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include signal transduction pathways that regulate cell growth and apoptosis .
Comparison with Similar Compounds
Similar Compounds
ETHYL 2-AMINO-4-METHYL-5-(4-NITROPHENYL)THIOPHENE-3-CARBOXYLATE: An intermediate used in the synthesis of Relugolix, a GnRH receptor antagonist.
ETHYL 2-AMINO-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE: Known for its use as a corrosion inhibitor.
Uniqueness
ETHYL 2-AMINO-4-METHYL-5-(1,2,3,4-TETRAHYDROISOQUINOLINE-2-CARBONYL)THIOPHENE-3-CARBOXYLATE is unique due to its specific structural features, which confer distinct biological activities and potential applications in various fields. Its combination of a thiophene ring with a tetrahydroisoquinoline moiety makes it a versatile compound for research and development.
Properties
IUPAC Name |
ethyl 2-amino-5-(3,4-dihydro-1H-isoquinoline-2-carbonyl)-4-methylthiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3S/c1-3-23-18(22)14-11(2)15(24-16(14)19)17(21)20-9-8-12-6-4-5-7-13(12)10-20/h4-7H,3,8-10,19H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYZMSDHEUVXEPL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)N2CCC3=CC=CC=C3C2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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